molecular formula C11H12N2O2 B1220315 Vasicinol

Vasicinol

Cat. No. B1220315
M. Wt: 204.22 g/mol
InChI Key: WEFMOGRHGUPGMA-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vasicinol is a member of quinazolines.

Scientific Research Applications

Neuroprotective Effects in Parkinson’s Disease

Vasicinol, derived from the Adhatoda vasica plant, exhibits neuroprotective properties. In a study, it was found to mitigate paraquat-induced cellular apoptosis in SH-SY5Y cells, a model for Parkinson’s disease. Vasicinol's protective effects were linked to the activation of IGF1R/PI3K/AKT cell survival pathways and downregulation of apoptotic pathways (Ju et al., 2019).

Potential Treatment for Alzheimer’s Disease

Vasicinol and its precursors have demonstrated potential as natural inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes linked to Alzheimer's disease. Research showed vasicinol as one of the key metabolites of Vasicine, with potential therapeutic implications for Alzheimer’s (Liu et al., 2015).

Anti-Proliferative Effects on Lung Carcinoma

Vasicinol has been investigated for its anti-proliferative effects against A549 lung carcinoma cells. It was observed to induce apoptosis through both Fas death receptors and Bcl-2 regulated signaling, suggesting its potential as a therapeutic agent against oxidative stress-induced lung cancer (Dey et al., 2018).

Role in Traditional Medicine

Vasicinol, along with other phytoconstituents from Adhatoda vasica, is recognized in Ayurvedic, Unani, and Homeopathic medicine systems. It's known for its bronchodilator action and has been studied for various activities like antiasthmatic, antitussive, and antioxidant (Arora, 2019).

Hepatoprotective Activity

Vasicinol has shown hepatoprotective activity in mice models. It mitigated liver damage induced by carbon tetrachloride (CCl4), suggesting its potential for the development of hepatoprotective drugs (Sarkar et al., 2014).

properties

Product Name

Vasicinol

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

(3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3,7-diol

InChI

InChI=1S/C11H12N2O2/c14-8-1-2-9-7(5-8)6-13-4-3-10(15)11(13)12-9/h1-2,5,10,14-15H,3-4,6H2/t10-/m0/s1

InChI Key

WEFMOGRHGUPGMA-JTQLQIEISA-N

Isomeric SMILES

C1CN2CC3=C(C=CC(=C3)O)N=C2[C@H]1O

Canonical SMILES

C1CN2CC3=C(C=CC(=C3)O)N=C2C1O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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